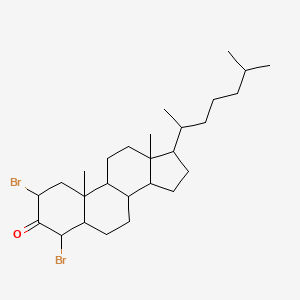

2,4-Dibromocholestan-3-one

Description

Properties

CAS No. |

76748-84-0 |

|---|---|

Molecular Formula |

C27H44Br2O |

Molecular Weight |

544.4 g/mol |

IUPAC Name |

2,4-dibromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H44Br2O/c1-16(2)7-6-8-17(3)19-11-12-20-18-9-10-22-24(29)25(30)23(28)15-27(22,5)21(18)13-14-26(19,20)4/h16-24H,6-15H2,1-5H3 |

InChI Key |

QPEUNNHJRQSZCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4Br)Br)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 2,4-Dibromocholestan-3-one from Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated steroids are a class of compounds with significant potential in medicinal chemistry and drug development. The introduction of bromine atoms into a steroid nucleus can modulate its biological activity, metabolic stability, and pharmacokinetic properties. 2,4-Dibromocholestan-3-one is a derivative of cholesterol with bromine substitutions at the C-2 and C-4 positions, which are anticipated to influence its chemical reactivity and biological profile. This guide details a proposed synthetic route for obtaining this compound for further research and evaluation.

Proposed Synthetic Pathway

The proposed synthesis of this compound from cholesterol is a multi-step process. The overall workflow is depicted in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established and reliable synthetic procedures.

Step 1: Synthesis of 5α,6β-Dibromocholestan-3-one from Cholesterol

This two-step, one-pot procedure involves the bromination of the C-5, C-6 double bond of cholesterol, followed by oxidation of the C-3 hydroxyl group.

Materials:

-

Cholesterol

-

Absolute ether

-

Anhydrous sodium acetate

-

Acetic acid

-

Bromine

-

Sodium dichromate dihydrate

Procedure:

-

Preparation of Cholesterol Dibromide: In a suitable flask, dissolve 150 g of cholesterol in 1 L of absolute ether by warming and stirring. Cool the solution to 25°C. In a separate beaker, prepare a solution of 68 g of bromine in 600 mL of acetic acid containing 5 g of powdered anhydrous sodium acetate. Add the bromine solution to the cholesterol solution with stirring. The mixture will form a thick paste of the dibromide. Cool the mixture in an ice bath to 20°C and collect the product by filtration. Wash the filter cake with acetic acid until the filtrate is colorless.

-

Oxidation to 5α,6β-Dibromocholestan-3-one: Suspend the moist dibromide from the previous step in 2 L of acetic acid in a large flask equipped with a stirrer. While stirring at room temperature, add a preheated (90°C) solution of 80 g of sodium dichromate dihydrate in 2 L of acetic acid. The temperature of the reaction mixture will rise, and the solid will dissolve. After the initial exothermic reaction subsides, cool the flask in an ice bath to allow the dibromoketone to crystallize. Add water to complete the precipitation, and then collect the crystalline product by filtration.

Step 2: Preparation of 5α-Cholestan-3-one

This part of the synthesis involves the debromination of 5α,6β-Dibromocholestan-3-one to yield Δ⁵-Cholesten-3-one, followed by the reduction of the double bond to give the desired 5α-Cholestan-3-one.

Materials:

-

5α,6β-Dibromocholestan-3-one

-

Ether

-

Acetic acid

-

Zinc dust

-

Ethanol

-

Platinum oxide (Adam's catalyst)

-

Hydrogen gas

Procedure:

-

Debromination to Δ⁵-Cholesten-3-one: Transfer the moist 5α,6β-Dibromocholestan-3-one to a flask and add 2 L of ether and 25 mL of acetic acid. Stir the suspension and cool it to 15°C in an ice bath. Add 40 g of fresh zinc dust in portions, maintaining the temperature between 15-20°C. After the addition is complete, stir for an additional 15 minutes. Work up the reaction mixture by washing the ethereal solution with dilute hydrochloric acid and then with sodium hydroxide solution. Dry the ether solution over magnesium sulfate and evaporate the solvent to obtain Δ⁵-Cholesten-3-one.

-

Reduction to 5α-Cholestan-3-one: Dissolve the crude Δ⁵-Cholesten-3-one in ethanol and place it in a hydrogenation apparatus. Add a catalytic amount of platinum oxide. Hydrogenate the mixture at room temperature and atmospheric pressure until the theoretical amount of hydrogen is absorbed. After the reaction is complete, filter off the catalyst and evaporate the solvent to yield 5α-Cholestan-3-one. The crude product can be purified by recrystallization from ethanol.

Step 3: Proposed Synthesis of this compound

The following is a proposed protocol for the dibromination of 5α-Cholestan-3-one. This procedure is based on general methods for the α-bromination of ketones and may require optimization.

Materials:

-

5α-Cholestan-3-one

-

Acetic acid

-

Bromine

-

Hydrobromic acid in acetic acid (catalyst)

Proposed Procedure:

-

Dissolve 5α-Cholestan-3-one in a suitable solvent such as acetic acid or ether.

-

Add a catalytic amount of hydrobromic acid in acetic acid to initiate the reaction.

-

Slowly add a solution of two equivalents of bromine in acetic acid dropwise to the stirred solution of the ketone. The reaction should be carried out at a controlled temperature, potentially starting at room temperature and monitoring for any exotherm.

-

After the addition is complete, continue stirring for a period to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent like methylene chloride and wash sequentially with water, sodium bicarbonate solution (to neutralize excess acid), and finally with water again.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product will likely be a mixture of isomers and should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient).

Quantitative Data

The following tables summarize the available and expected quantitative data for the key compounds in the synthesis.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Cholesterol | C₂₇H₄₆O | 386.65 | 148-150 |

| 5α,6β-Dibromocholestan-3-one | C₂₇H₄₄Br₂O | 544.45 | 124-129[1] |

| 5α-Cholestan-3-one | C₂₇H₄₆O | 386.65 | 128-130 |

| This compound | C₂₇H₄₄Br₂O | 544.45 | Data not available |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 5α-Cholestan-3-one | Characteristic peaks for the steroid backbone and side chain. | Signals corresponding to the 27 carbon atoms of the cholestane skeleton. The carbonyl carbon (C-3) would appear around 212 ppm. | Strong absorption band around 1715 cm⁻¹ (C=O stretch). |

| This compound | Data not available. Expected to show downfield shifts for protons at C-2 and C-4 due to the deshielding effect of the bromine atoms. | Data not available. The signals for C-2 and C-4 would be shifted downfield compared to the parent ketone due to the electron-withdrawing effect of bromine. | Data not available. The C=O stretching frequency might be shifted to a higher wavenumber compared to the non-brominated ketone due to the inductive effect of the α-bromine atoms. A C-Br stretching band would be expected in the fingerprint region. |

Note: The CAS Registry Number for 2α,4α-dibromo-5α-cholestan-3-one is 2239-57-8. A supplier of a compound with this CAS number notes that they do not provide analytical data and the buyer is responsible for confirming the product's identity and purity, which underscores the scarcity of publicly available characterization data.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route to this compound from cholesterol. While the synthesis of the precursor, 5α-Cholestan-3-one, is well-established, the final dibromination step is a proposed method based on general chemical principles. The lack of detailed characterization data for the final product in the scientific literature highlights an opportunity for further research. The protocols and information presented herein offer a solid foundation for researchers and scientists to embark on the synthesis and subsequent investigation of this and other novel brominated steroids. It is strongly recommended that the proposed final step be carried out on a small scale initially to optimize the reaction conditions and that the final product be thoroughly characterized using modern analytical techniques to confirm its structure and purity.

References

Navigating the Synthesis and Properties of 2,4-Dibromocholestan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromocholestan-3-one is a halogenated derivative of cholestan-3-one. The introduction of bromine atoms at the α-positions to the carbonyl group significantly influences the molecule's stereochemistry and reactivity, making it a potentially valuable intermediate in the synthesis of novel steroidal compounds. This technical guide provides an in-depth overview of the probable chemical properties, a plausible synthetic route, and the expected reactivity of this compound, drawing upon data from analogous compounds.

Core Chemical Properties

While specific quantitative data for this compound is scarce, the properties of a related compound, 2,4-dibromo androstandione, mentioned in existing literature, can provide some insight.

| Property | Value (for 2,4-dibromo androstandione) | Citation |

| Molecular Formula | C₁₉H₂₆Br₂O₂ | [1] |

| Melting Point | 282 °C | [1] |

| Specific Rotation | [α]D +39.5° (c=1% in chloroform) | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound would likely proceed via the direct bromination of cholestan-3-one. The reaction is expected to be carried out under acidic conditions to facilitate the formation of the enol intermediate, which then reacts with bromine.

Reaction: Cholestan-3-one + 2 Br₂ → this compound + 2 HBr

Materials:

-

Cholestan-3-one

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Acetate (to buffer the generated HBr)

-

Diethyl Ether

-

Sodium Bicarbonate Solution (for washing)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Dissolution: Dissolve cholestan-3-one in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.

-

Bromination: Slowly add a solution of bromine in glacial acetic acid to the stirred solution of cholestan-3-one at room temperature. The reaction is typically monitored by the disappearance of the bromine color.

-

Quenching: After the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Work-up: Filter the precipitate and wash it with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction: Dissolve the crude product in diethyl ether and wash the ethereal solution with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as acetone-water or ethanol.

Note: The stereochemistry of the bromine atoms at the C-2 and C-4 positions will depend on the reaction conditions and the stereochemistry of the starting cholestan-3-one (e.g., 5α-cholestan-3-one or 5β-cholestan-3-one).

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Expected Reactivity and Potential Applications

The presence of two α-bromo substituents makes the carbonyl group of this compound highly reactive and susceptible to various nucleophilic attacks. Key expected reactions include:

-

Dehydrobromination: Treatment with a base (e.g., pyridine, lithium carbonate) is expected to lead to the elimination of HBr, potentially forming α,β-unsaturated ketones (enones) or dienones. This is a common strategy to introduce unsaturation into the steroid nucleus.

-

Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.

-

Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles, allowing for the introduction of other functional groups at the C-2 and C-4 positions.

These reactive properties make this compound a potential precursor for the synthesis of a variety of modified steroids with potential applications in drug discovery and development. The introduction of new functional groups or unsaturation can significantly alter the biological activity of the parent steroid.

Logical Relationship of Reactivity

References

Spectral Data Analysis of 2,4-Dibromocholestan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis of 2,4-Dibromocholestan-3-one, a halogenated derivative of the saturated steroid cholestane. Due to the limited availability of specific experimental data for this particular diastereomer in the public domain, this document presents a detailed, representative analysis based on established principles of organic spectroscopy and data from analogous steroidal compounds. The information herein is intended to serve as a robust reference for the characterization of similar α,α'-dihalogenated ketosteroids.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via the electrophilic addition of bromine to cholestan-3-one in a suitable solvent. The stereochemical outcome of the reaction can be influenced by the reaction conditions. A plausible experimental protocol is outlined below.

Synthesis of this compound

Materials:

-

Cholestan-3-one

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (quenching)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of cholestan-3-one in glacial acetic acid is prepared in a round-bottom flask protected from light.

-

A solution of bromine in glacial acetic acid is added dropwise to the stirred solution of cholestan-3-one at room temperature. The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and a solution of sodium bisulfite is added to quench the excess bromine.

-

The mixture is then diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Spectral Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer on a potassium bromide (KBr) pellet or as a thin film.

-

Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer.

Spectral Data Presentation

The following tables summarize the predicted spectral data for this compound based on the analysis of structurally similar compounds and the known effects of bromine substitution on the cholestane skeleton.

¹H NMR Spectral Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 4.8 - 5.0 | Doublet of Doublets | Axial-axial and axial-equatorial couplings |

| H-4 | ~ 4.5 - 4.7 | Doublet of Doublets | Axial-axial and axial-equatorial couplings |

| C-19 CH₃ | ~ 1.0 - 1.2 | Singlet | - |

| C-18 CH₃ | ~ 0.7 - 0.9 | Singlet | - |

| Other steroid protons | 0.6 - 2.5 | Multiplets | - |

¹³C NMR Spectral Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-3 (C=O) | ~ 200 - 205 |

| C-2 (CHBr) | ~ 55 - 60 |

| C-4 (CHBr) | ~ 50 - 55 |

| C-10 | ~ 40 - 45 |

| C-13 | ~ 42 - 44 |

| C-18 | ~ 12 - 14 |

| C-19 | ~ 11 - 13 |

| Other steroid carbons | 10 - 60 |

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 2950 - 2850 | C-H stretching (alkane) |

| ~ 1730 - 1710 | C=O stretching (ketone, shifted by α-bromine) |

| ~ 750 - 650 | C-Br stretching |

Mass Spectrometry Data (Predicted)

| m/z | Ion | Notes |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion Cluster | Characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |

| [M-Br]⁺ | Loss of one bromine atom | |

| [M-2Br]⁺ | Loss of two bromine atoms | |

| Various | Fragmentation of the steroid backbone | Complex pattern resulting from cleavages of the A, B, C, and D rings. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

An In-depth Technical Guide to the Mechanism of Cholestan-3-one Bromination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the bromination of cholestan-3-one. The document details the underlying reaction mechanisms, stereochemical considerations, and provides a specific experimental protocol for the synthesis of 2α-bromo-5α-cholestan-3-one.

Core Concepts: Reaction Mechanisms

The bromination of cholestan-3-one, a saturated ketone, proceeds via the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack molecular bromine. The reaction can be catalyzed by either acid or base, with each pathway exhibiting distinct characteristics and leading to different product distributions under specific conditions.

Acid-Catalyzed Bromination

Under acidic conditions, the reaction proceeds through an enol intermediate. The mechanism involves the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. A weak base then removes an α-proton to form the enol. The enol, with its electron-rich double bond, attacks a molecule of bromine. Subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone and regenerates the acid catalyst.[1][2][3] The formation of the enol is typically the rate-determining step of the reaction.[4]

In the case of unsymmetrical ketones, acid-catalyzed halogenation generally leads to the formation of the more substituted α-halo ketone, as this pathway proceeds through the more stable, more substituted enol intermediate (the thermodynamic product).[1]

Base-Catalyzed Bromination

In the presence of a base, an α-proton is removed to form an enolate ion. The enolate then acts as a nucleophile, attacking a molecule of bromine to yield the α-bromo ketone.[5][6] This process is base-promoted rather than base-catalyzed, as a full equivalent of the base is consumed.[6]

A key feature of base-catalyzed bromination is the potential for polyhalogenation. The introduction of an electron-withdrawing bromine atom at the α-position increases the acidity of the remaining α-hydrogens, making them more susceptible to removal by the base. This leads to the rapid formation of di- and tri-brominated products.[3][5] To achieve monobromination under basic conditions, careful control of reaction conditions and stoichiometry is crucial.

Stereochemistry and Regioselectivity

The stereochemistry of cholestan-3-one bromination is dictated by the formation of the enol or enolate intermediate and the subsequent approach of the electrophile (bromine). Cholestan-3-one can form two different enolates: the Δ²-enolate (kinetic) and the Δ³-enolate (thermodynamic).

-

Kinetic vs. Thermodynamic Control: The formation of the kinetic enolate is favored under conditions of a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures, leading to the removal of the less sterically hindered proton at the C-2 position.[7][8] Thermodynamic conditions, such as a weaker base at higher temperatures, allow for equilibration and favor the formation of the more stable, more substituted Δ³-enolate.[8]

The specific protocol for the synthesis of 2α-bromo-5α-cholestan-3-one indicates a high degree of regio- and stereoselectivity.[9] The formation of the 2-bromo product suggests that the reaction proceeds via the kinetic enol/enolate. The bromine atom then approaches from the less hindered α-face of the steroid, leading to the observed 2α-stereochemistry.

Experimental Protocol: Synthesis of 2α-Bromo-5α-cholestan-3-one

The following is a detailed methodology for the synthesis of 2α-bromo-5α-cholestan-3-one, adapted from a known procedure.[9]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 5α-cholestan-3-one | 386.65 | 50 g | 0.129 mol |

| Acetic Acid | 60.05 | 800 mL | - |

| Diethyl Ether | 74.12 | 5000 mL | - |

| Hydrobromic Acid (37% in AcOH) | - | 1 mL | - |

| Bromine | 159.81 | 22 g | 0.138 mol |

| Methylene Chloride | 84.93 | As needed | - |

| Sodium Bicarbonate Solution | - | As needed | - |

| Water | 18.02 | As needed | - |

Procedure

-

Dissolve 50 g of 5α-cholestan-3-one in a mixture of 750 mL of acetic acid and 5000 mL of diethyl ether.

-

To this solution, add 1 mL of a 37% solution of hydrobromic acid in acetic acid.

-

In a separate flask, prepare a solution of 22 g of bromine in 50 mL of acetic acid.

-

Slowly add the cholestan-3-one solution dropwise to the bromine solution with continuous agitation.

-

After the addition is complete, continue to agitate the mixture for an additional 30 minutes.

-

Dilute the reaction mixture with methylene chloride.

-

Wash the organic layer successively with water, sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Evaporate the solvent under reduced pressure to obtain the crude 2α-bromo-5α-cholestan-3-one. The reported yield of the crude product is 61.5 g.[9]

Product Characterization Data

| Property | Value |

| Product Name | 2α-Bromo-5α-cholestan-3-one |

| Molecular Formula | C₂₇H₄₅BrO |

| Molecular Weight | 465.55 g/mol |

| Melting Point | 166-168 °C |

| Specific Rotation | +43.2° |

Data sourced from Steraloids Inc. catalogue for 5α-CHOLESTAN-2α-BROMO-3-ONE.[10]

Visualizations

Reaction Mechanisms

Experimental Workflow

Regioselectivity Pathway

References

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chegg.com [chegg.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 9. prepchem.com [prepchem.com]

- 10. 5α-CHOLESTAN-2α-BROMO-3-ONE | Steraloids Inc. [steraloids.com]

Stereochemistry of 2,4-Dibromocholestan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of 2,4-Dibromocholestan-3-one, a halogenated derivative of the saturated steroid ketone, cholestan-3-one. The introduction of two bromine atoms at the C-2 and C-4 positions of the A-ring of the cholestane framework gives rise to a number of stereoisomers, each with distinct conformational preferences and spectroscopic properties. Understanding the stereochemical intricacies of these molecules is crucial for their potential applications in medicinal chemistry and as intermediates in the synthesis of other steroids.

Introduction to Stereoisomerism in this compound

The cholestane ring system is a rigid structure, and the stereochemistry of substituents on the A-ring significantly influences the overall conformation of the molecule. In the case of this compound, the bromine atoms can adopt either an axial (a) or equatorial (e) orientation relative to the plane of the cyclohexane A-ring. This leads to the possibility of four diastereomers for the 5α-cholestan-3-one backbone:

-

2α,4α-Dibromocholestan-3-one

-

2α,4β-Dibromocholestan-3-one

-

2β,4α-Dibromocholestan-3-one

-

2β,4β-Dibromocholestan-3-one

The stereochemical designation (α or β) refers to the orientation of the substituent relative to the angular methyl group at C-10. An α-substituent is on the opposite side (trans), while a β-substituent is on the same side (cis).

Synthesis and Stereochemical Control

The synthesis of specific stereoisomers of this compound is typically achieved through the controlled bromination of a suitable cholestan-3-one precursor. The stereochemical outcome of the bromination reaction is highly dependent on the reaction conditions, including the choice of brominating agent and solvent.

General Experimental Protocol for Bromination

A common method for the synthesis of brominated ketones involves the use of bromine in a suitable solvent, often with a catalyst. The following is a generalized protocol that can be adapted to target specific isomers.

Materials:

-

5α-Cholestan-3-one or a monobrominated derivative

-

Bromine (Br₂)

-

Acetic acid (or other suitable solvent)

-

Sodium bisulfite solution

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

Dissolve the starting cholestan-3-one derivative in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the steroid solution with stirring. The reaction progress can be monitored by the disappearance of the bromine color.

-

After the reaction is complete, pour the reaction mixture into ice-cold water.

-

Decolorize any excess bromine with a few drops of sodium bisulfite solution.

-

Extract the product with diethyl ether.

-

Wash the ether extract with water, sodium bicarbonate solution, and finally with brine.

-

Dry the ether solution over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to isolate the desired stereoisomer.

The stereoselectivity of the bromination can be influenced by factors such as the conformation of the enol or enolate intermediate. For instance, the bromination of 2α-bromo-5α-cholestan-3-one is expected to proceed via an enolate intermediate, with the incoming bromine atom preferentially attacking from the less hindered face to yield the diequatorial 2α,4α-dibromo product.

Conformational Analysis

The conformational preferences of the A-ring in this compound stereoisomers are dictated by the interplay of steric and electronic effects. The bulky bromine atoms introduce significant steric strain, which can lead to distortions from the ideal chair conformation of the A-ring.

In general, substituents on a cyclohexane ring prefer to occupy the equatorial position to minimize 1,3-diaxial interactions. However, in the case of α-haloketones, the "α-haloketone effect" can influence the conformational equilibrium. This effect, arising from dipole-dipole interactions between the C-Br and C=O bonds, can stabilize conformations where the halogen is axial.

The conformational equilibrium of the A-ring can be represented as follows:

Caption: Conformational equilibrium of the A-ring in this compound.

The stability of a particular conformation is influenced by the stereochemistry of the bromine atoms. For example, in the 2α,4α-dibromo isomer, both bromine atoms can occupy equatorial positions in a chair conformation, which is generally a stable arrangement. In contrast, the 2β,4β-dibromo isomer would have both bromine atoms in axial positions in a chair conformation, leading to significant steric strain. This strain may be relieved by the A-ring adopting a twist-boat conformation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformation of this compound isomers. The chemical shifts (δ) and coupling constants (J) of the protons on the A-ring are particularly informative.

¹H NMR Spectroscopy

The chemical shifts of the C-2 and C-4 protons are sensitive to the orientation of the attached bromine atoms. Generally, axial protons resonate at a higher field (lower δ) than equatorial protons. The coupling constants between adjacent protons provide information about the dihedral angles between them, which in turn reflects the conformation of the A-ring.

Table 1: Expected ¹H NMR Data for A-Ring Protons of this compound Isomers

| Isomer | H-2 Position | H-4 Position | Expected J-values (Hz) for H-2 and H-4 |

| 2α,4α-Dibromo | Axial | Axial | Large J (axial-axial) ~ 10-13 Hz |

| 2α,4β-Dibromo | Axial | Equatorial | Large J (axial-axial) for H-2, Small J (equatorial-axial, equatorial-equatorial) for H-4 |

| 2β,4α-Dibromo | Equatorial | Axial | Small J (equatorial-axial, equatorial-equatorial) for H-2, Large J (axial-axial) for H-4 |

| 2β,4β-Dibromo | Equatorial | Equatorial | Small J (equatorial-axial, equatorial-equatorial) |

Note: These are generalized expected values and can vary based on the specific conformation and solvent.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the A-ring are also influenced by the stereochemistry of the bromine substituents. The γ-gauche effect is particularly important, where a substituent causes an upfield shift (lower δ) for a carbon atom that is in a gauche relationship to it.

X-ray Crystallography

The definitive determination of the stereochemistry and solid-state conformation of this compound isomers is achieved through single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, allowing for the unambiguous assignment of the relative and absolute configuration of the molecule.

The experimental workflow for X-ray crystallography can be summarized as follows:

Caption: General experimental workflow for X-ray crystallography.

Conclusion

The stereochemistry of this compound is a complex topic with significant implications for the chemical and biological properties of these compounds. The stereoselective synthesis of the different isomers, combined with detailed conformational analysis using NMR spectroscopy and definitive structural elucidation by X-ray crystallography, provides a complete picture of these fascinating molecules. This knowledge is essential for researchers in the fields of steroid chemistry, drug design, and materials science.

In-Depth Technical Guide: 2α,4α-Dibromocholestan-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2α,4α-dibromocholestan-3-one, a halogenated derivative of cholestanone. While specific experimental data for this particular isomer is sparse in readily available literature, this document compiles the known information and provides context based on related compounds and general chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar steroidal compounds.

Chemical Identity and Properties

CAS Number: 2239-57-8

Molecular Formula: C₂₇H₄₄Br₂O

Physicochemical Properties

A summary of the known and calculated physicochemical properties of 2α,4α-dibromocholestan-3-one is presented in Table 1. It is important to note that experimental data such as melting point, boiling point, and density for this specific isomer are not widely reported. The data presented below is a combination of information from chemical databases and calculated values.

| Property | Value | Source |

| Molecular Weight | 544.446 g/mol | ChemSrc[1] |

| Exact Mass | 542.17600 | ChemSrc[1] |

| PSA | 17.07000 | ChemSrc[1] |

| LogP | 8.42360 | ChemSrc[1] |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Density | Not Reported |

Synonyms:

-

2α,4α-Dibrom-5α-cholestan-3-on

-

2α.4α-Dibrom-5α-cholestanon-(3)

-

2α.4α-Dibrom-cholestanon-(3)

-

2α.4α-Dibrom-cholestan-3-on

-

2α,4α-Dibromcholestan-3-on[1]

Synthesis and Experimental Protocols

General Procedure for the Bromination of Steroidal Ketones

The following is a generalized protocol for the bromination of a saturated steroidal ketone, which can be adapted for the synthesis of 2α,4α-dibromocholestan-3-one. The specific conditions would need to be optimized to favor the formation of the desired 2α,4α-isomer.

Materials:

-

5α-cholestan-3-one

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Sodium acetate

-

Diethyl ether

-

Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 5α-cholestan-3-one in glacial acetic acid.

-

Add a solution of bromine in acetic acid dropwise to the stirred solution of the ketone. The reaction may be carried out in the presence of a catalyst such as HBr or a base scavenger like sodium acetate to control the reaction rate and selectivity.

-

The reaction temperature should be carefully controlled, often at room temperature or slightly below, to minimize side reactions.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to isolate the desired 2α,4α-dibromocholestan-3-one isomer.

Note: The formation of different isomers (e.g., 2,2-dibromo, 4,4-dibromo, and other 2,4-dibromo stereoisomers) is possible. The separation and characterization of the desired product are crucial.

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of 2α,4α-Dibromocholestan-3-one.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for 2α,4α-dibromocholestan-3-one is not available in the searched public databases. Researchers synthesizing this compound would need to perform a full spectroscopic characterization. Below are the expected features based on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of overlapping signals in the steroid backbone. Key signals would be the downfield shifts of the protons at the 2 and 4 positions due to the deshielding effect of the adjacent bromine atoms. The stereochemistry of the bromine atoms (α) would influence the coupling constants of these protons with neighboring protons.

-

¹³C NMR: The carbon NMR spectrum would show 27 distinct signals. The carbonyl carbon (C-3) would appear significantly downfield. The carbons bearing the bromine atoms (C-2 and C-4) would be shifted upfield compared to the parent ketone due to the heavy atom effect of bromine.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching frequency. For a six-membered ring ketone, this is typically in the range of 1715-1725 cm⁻¹. The C-Br stretching vibrations would appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak ([M]⁺) would appear as a triplet with relative intensities of approximately 1:2:1 for the m/z values corresponding to the presence of ⁷⁹Br₂, ⁷⁹Br⁸¹Br, and ⁸¹Br₂ isotopes.

Biological Activity and Signaling Pathways

There is no information available in the searched literature regarding the biological activity or the involvement of 2α,4α-dibromocholestan-3-one in any signaling pathways. Halogenated steroids can exhibit a range of biological activities, and this compound could be a candidate for screening in various assays. The presence of two bromine atoms at the 2 and 4 positions of the A-ring could significantly influence its interaction with biological targets compared to the parent cholestanone.

Conclusion

2α,4α-Dibromocholestan-3-one is a specific, yet not extensively characterized, isomer of dibromocholestanone. While its CAS number and basic molecular properties are known, a significant gap exists in the publicly available experimental data, including detailed synthetic protocols and comprehensive spectroscopic and physicochemical characterization. Researchers aiming to work with this compound will need to undertake its synthesis and full characterization. This guide provides a starting point by outlining the expected properties and a general synthetic approach based on established steroid chemistry. The potential biological activity of this compound remains an unexplored area for future research.

References

A Technical Deep Dive into Dibrominated Cholestanones: Synthesis, Properties, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical review of dibrominated cholestanones, a class of steroid derivatives with potential applications in medicinal chemistry. The document details the synthesis, chemical properties, and biological activities of these compounds, presenting quantitative data in structured tables and outlining experimental protocols for key reactions. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, offering a clear and concise overview for researchers in the field.

Introduction

Cholestanone, a saturated derivative of cholesterol, serves as a versatile scaffold in steroid chemistry. The introduction of bromine atoms into the cholestanone framework can significantly alter its physicochemical properties and biological activity. Dibrominated cholestanones, in particular, have been investigated for their potential as intermediates in the synthesis of other steroids and as bioactive molecules themselves. This guide focuses on the synthesis, characterization, and known biological activities of various dibrominated cholestanone isomers.

Synthesis of Dibrominated Cholestanones

The synthesis of dibrominated cholestanones typically involves the bromination of a cholestanone precursor or the oxidation of a dibrominated cholestane derivative. The regioselectivity of the bromination is influenced by the reaction conditions, including the brominating agent, solvent, and catalyst.

5α,6β-Dibromocholestan-3-one

One of the most well-documented isomers is 5α,6β-dibromocholestan-3-one. Its synthesis is reliably achieved through the oxidation of cholesterol dibromide (5α,6β-dibromocholestan-3β-ol).

Experimental Protocol: Synthesis of 5α,6β-Dibromocholestan-3-one [1]

-

Materials: Cholesterol dibromide, sodium dichromate dihydrate, acetic acid.

-

Procedure:

-

Suspend moist cholesterol dibromide (from 150 g of cholesterol) in 2 L of acetic acid in a 5-L round-bottomed flask equipped with a stirrer.

-

While stirring at room temperature (25–30°C), add a preheated (90°C) solution of 80 g of sodium dichromate dihydrate in 2 L of acetic acid.

-

The temperature of the mixture will rise to 55–58°C, and all the solid should dissolve within 3–5 minutes.

-

After an additional 2 minutes, cool the flask in an ice bath.

-

The product, 5α,6β-dibromocholestan-3-one, will crystallize. Collect the colorless prisms by suction filtration.

-

-

Yield: 106–108 g (71–72% from cholesterol).[1]

-

Melting Point: The first crop typically melts in the range of 124–129°C.[1]

Table 1: Physical and Spectroscopic Data for 5α,6β-Dibromocholestan-3-one

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₄Br₂O | |

| Molecular Weight | 544.44 g/mol | |

| Melting Point | 124–129 °C | [1] |

| Appearance | Colorless prisms | [1] |

Below is a workflow diagram for the synthesis of 5α,6β-Dibromocholestan-3-one.

Caption: Synthesis of 5α,6β-Dibromocholestan-3-one.

2α,6β-Dibromocholestenone

Another important isomer is 2α,6β-dibromocholestenone. Its synthesis starts from 6β-bromocholestenone, which is then further brominated at the C-2 position.

Experimental Protocol: Synthesis of 2α,6β-Dibromocholestenone

A novel and efficient method for the preparation of 2α,6β-dibromocholestenone has been developed. The key step is the bromination at C-2 of 6β-bromocholestenone using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) as a radical initiator.

Table 2: Synthesis and Properties of 2α,6β-Dibromocholestenone

| Property | Value |

| Starting Material | 6β-bromocholestenone |

| Reagents | NBS, BPO |

| Yield | High (specific yield not detailed in the abstract) |

| Molecular Formula | C₂₇H₄₂Br₂O |

The following diagram illustrates the synthetic pathway to 2α,6β-dibromocholestenone.

Caption: Synthesis of 2α,6β-Dibromocholestenone.

Other Dibrominated Isomers

The synthesis of other dibrominated cholestanones, such as 2,2-, 2,4-, and 4,5-isomers, is less commonly reported in the literature. The preparation of these compounds would likely involve the direct bromination of the corresponding cholestan-3-one or the manipulation of other functionalized steroid precursors. Further research is needed to establish reliable synthetic protocols and characterize these isomers.

Chemical Properties and Characterization

Dibrominated cholestanones are crystalline solids with characteristic spectroscopic properties. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The position and stereochemistry of the bromine atoms significantly influence the spectral data.

Table 3: General Spectroscopic Features of Dibrominated Cholestanones

| Technique | Expected Features |

| ¹H NMR | Signals for methine protons adjacent to bromine atoms are shifted downfield. The coupling constants provide information about the stereochemistry of the bromine substituents. |

| ¹³C NMR | Carbon atoms bonded to bromine are shifted to higher field (lower ppm) compared to unsubstituted carbons. |

| IR | A strong absorption band corresponding to the carbonyl (C=O) stretch is typically observed in the region of 1710-1740 cm⁻¹. |

| Mass Spec | The mass spectrum will show a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). |

Biological Activity

The biological activity of dibrominated cholestanones is an area of growing interest. While extensive quantitative data is not yet available for a wide range of isomers, the presence of bromine atoms is known to impart various biological effects. Brominated organic compounds, in general, have been reported to exhibit antimicrobial, anti-inflammatory, and cytotoxic activities.

For instance, (3β)-5,6-Dibromocholestan-3-ol, a related compound, is noted for its potential antimicrobial or anti-inflammatory properties.[2] This suggests that dibrominated cholestanones could also interact with biological membranes or proteins, thereby influencing cellular processes.[2]

Currently, there is a lack of specific quantitative biological activity data, such as IC₅₀ or MIC values, for dibrominated cholestanones in the public domain. This represents a significant gap in the literature and a promising avenue for future research. The diagram below illustrates a potential logical relationship for the investigation of the biological activity of these compounds.

Caption: Workflow for Biological Activity Screening.

Conclusion and Future Directions

This technical guide has summarized the available information on the synthesis, characterization, and potential biological activities of dibrominated cholestanones. Detailed protocols for the preparation of 5α,6β-dibromocholestan-3-one and an overview of the synthesis of 2α,6β-dibromocholestenone have been provided. While the synthesis of these compounds is established, there is a clear need for further research in several areas:

-

Synthesis of Novel Isomers: The development of synthetic routes to other dibrominated cholestanones (e.g., 2,2-, 2,4-, 4,5-) is essential for a comprehensive understanding of this class of compounds.

-

Quantitative Biological Evaluation: Systematic screening of dibrominated cholestanones for their antimicrobial, antifungal, and cytotoxic activities is crucial to uncover their therapeutic potential. The determination of quantitative metrics like MIC and IC₅₀ values will be vital for establishing structure-activity relationships.

-

Mechanistic Studies: For any bioactive compounds identified, further studies to elucidate their mechanism of action at the molecular level will be necessary for their development as potential therapeutic agents.

The exploration of dibrominated cholestanones presents a promising frontier in steroid chemistry and drug discovery. The foundation of knowledge outlined in this whitepaper provides a solid starting point for researchers to build upon and unlock the full potential of these intriguing molecules.

References

The Historical Discovery and Synthesis of 2,4-Dibromocholestan-3-one: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted synthesis of halogenated steroids has been a cornerstone of medicinal chemistry, enabling the modulation of biological activity and the development of novel therapeutic agents. Among these, 2,4-Dibromocholestan-3-one represents a key intermediate in the synthesis of unsaturated steroidal ketones. This technical guide delves into the historical discovery of this compound, providing a detailed account of the experimental protocols for its synthesis and the available physicochemical data.

Historical Context and Discovery

The pioneering work on the bromination of steroidal ketones in the late 1940s by Carl Djerassi and his collaborators laid the foundation for the synthesis of a wide array of halogenated steroid derivatives. While many publications from this era discuss the synthesis of various brominated cholestanones, the first definitive synthesis of this compound can be traced back to a 1949 publication by Djerassi in the Journal of the American Chemical Society. This work systematically investigated the α-mono- and α,α'-dibromination of cholestan-3-one, establishing the synthetic pathway to the 2,4-dibromo derivative. Later, a 1969 paper in The Journal of Organic Chemistry further solidified the compound's importance by describing its use as a precursor in the synthesis of 1,4-cholestadien-3-one through dehydrobromination with collidine.[1]

Synthesis of this compound

The synthesis of this compound is achieved through the direct bromination of cholestan-3-one. The following protocol is based on the seminal work of Djerassi.

Experimental Protocol

Materials:

-

Cholestan-3-one

-

Anhydrous acetic acid

-

Bromine

-

Sodium acetate

-

Methanol

Procedure:

-

A solution of cholestan-3-one is prepared in anhydrous acetic acid.

-

To this solution, two molar equivalents of bromine in acetic acid are added dropwise with stirring. The reaction is typically carried out at room temperature.

-

The progress of the reaction can be monitored by the disappearance of the bromine color.

-

Upon completion of the reaction, the mixture is worked up by pouring it into water and collecting the precipitated product by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and methanol.

Experimental Workflow

Physicochemical Data

The following table summarizes the key quantitative data for this compound as reported in the historical literature. It is important to note that spectroscopic data from the mid-20th century was limited compared to modern techniques.

| Property | Value |

| Molecular Formula | C27H44Br2O |

| Molecular Weight | 544.44 g/mol |

| Melting Point | 152-154 °C |

| Appearance | Crystalline solid |

Note: Detailed modern spectroscopic data such as 1H NMR, 13C NMR, and high-resolution mass spectrometry are not available in the original discovery papers. Researchers seeking to utilize this compound should perform contemporary characterization.

Biological Activity and Signaling Pathways

While the primary historical significance of this compound lies in its role as a synthetic intermediate, the broader class of halogenated steroids has been shown to possess a range of biological activities. The introduction of bromine atoms can significantly alter the electronic and steric properties of the steroid nucleus, potentially influencing its interaction with cellular targets.

Steroid hormones typically exert their effects through two main pathways:

-

Genomic Pathway: Steroids can diffuse across the cell membrane and bind to intracellular receptors. This hormone-receptor complex then translocates to the nucleus and acts as a transcription factor, modulating gene expression. This is a relatively slow process.

-

Non-Genomic Pathway: Steroids can also interact with membrane-bound receptors, triggering rapid signaling cascades within the cytoplasm. These pathways often involve the activation of protein kinases and the production of second messengers.

The specific biological activity and the signaling pathways modulated by this compound have not been extensively studied. However, based on the known activities of other brominated steroids, potential areas of investigation could include anti-inflammatory, anti-proliferative, or endocrine-modulating effects.

Potential Signaling Interactions

References

The Pivotal Role of α-Bromoketones in Steroid Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom at the α-position to a carbonyl group within a steroid nucleus unlocks a cascade of synthetic possibilities, making α-bromoketones highly versatile intermediates in the synthesis of novel steroid derivatives with significant therapeutic potential. Their inherent reactivity allows for a diverse range of chemical transformations, including nucleophilic substitutions, eliminations, and skeletal rearrangements. This technical guide provides a comprehensive overview of the core reactivity of steroidal α-bromoketones, complete with experimental protocols, quantitative data, and visual representations of key synthetic pathways.

Core Reactivity and Synthetic Applications

Steroidal α-bromoketones are key synthons for introducing a variety of functionalities and for modifying the steroid scaffold. The primary modes of reactivity stem from the electrophilic nature of the carbon bearing the bromine atom and the ability of the adjacent carbonyl group to influence the reaction's course.

1. Nucleophilic Substitution Reactions: The α-carbon of a bromoketone is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. This reaction is fundamental for introducing new atoms and functional groups, thereby modulating the biological activity of the steroid. A prominent example is the introduction of an azide group, a precursor to amines, which are crucial for creating novel steroidal alkaloids and other nitrogen-containing derivatives.

2. Dehydrobromination to α,β-Unsaturated Ketones: Treatment of α-bromoketones with a suitable base results in the elimination of hydrogen bromide, yielding α,β-unsaturated ketones. These enones are valuable intermediates in their own right, serving as Michael acceptors for the introduction of various substituents and as precursors for further modifications of the steroid A-ring, a common strategy in the development of hormonal drugs.

3. Favorskii Rearrangement: Under basic conditions, steroidal α-bromoketones can undergo a skeletal rearrangement known as the Favorskii rearrangement. This reaction typically leads to a ring contraction, providing a powerful method for accessing steroids with smaller ring systems, which can have unique biological properties. For instance, a six-membered ring can be contracted to a five-membered ring carboxylic acid derivative.

Quantitative Data on Key Reactions

To facilitate comparative analysis, the following table summarizes the yields of key reactions starting from the model compound, 2α-bromo-5α-cholestan-3-one.

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Nucleophilic Substitution | ||||

| Azidation | Sodium azide (NaN₃), Dimethylformamide (DMF), 8 hours | 2α-azido-5α-cholestan-3-one | Good | [1] |

| Dehydrobromination | ||||

| Collidine, heat | Cholest-1-en-3-one | ~80% | ||

| Favorskii Rearrangement | ||||

| Sodium methoxide (NaOMe), Methanol (MeOH) | A-nor-5α-cholestane-2α-carboxylic acid methyl ester | Moderate |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Spectroscopic Characterization of 2α-Bromo-5α-cholestan-3-one

The structural elucidation of α-bromoketone intermediates is crucial for ensuring the success of subsequent synthetic steps. The following tables provide typical spectroscopic data for the representative compound, 2α-bromo-5α-cholestan-3-one.

Table 1: NMR Spectroscopic Data for 2α-Bromo-5α-cholestan-3-one

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~4.8 | dd | ~12, ~6 | H-2β (axial) |

| ~1.0 | s | C-19 Me | ||

| ~0.7 | s | C-18 Me | ||

| ¹³C | ~205 | C-3 (C=O) | ||

| ~60 | C-2 (CHBr) |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Table 2: IR and MS Spectroscopic Data for 2α-Bromo-5α-cholestan-3-one

| Technique | Key Peaks/Signals | Interpretation |

| IR (KBr, cm⁻¹) | ~1725 (s) | C=O stretching of the ketone |

| ~680 (m) | C-Br stretching | |

| MS (EI, m/z) | [M]⁺ and [M+2]⁺ in a ~1:1 ratio | Presence of one bromine atom |

| Fragment corresponding to the loss of Br | Characteristic fragmentation pattern |

Experimental Protocols

Detailed and reproducible experimental procedures are paramount in synthetic chemistry. The following are protocols for key transformations of steroidal α-bromoketones.

Protocol 1: Synthesis of 2α-Bromo-5α-cholestan-3-one

-

Materials: 5α-cholestan-3-one, Bromine, Acetic Acid.

-

Procedure: A solution of 5α-cholestan-3-one in glacial acetic acid is treated with a solution of bromine in acetic acid at room temperature with stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water until neutral, and dried. The crude product can be recrystallized from a suitable solvent system (e.g., acetone/water) to afford pure 2α-bromo-5α-cholestan-3-one.

Protocol 2: Dehydrobromination of 2α-Bromo-5α-cholestan-3-one

-

Materials: 2α-bromo-5α-cholestan-3-one, Collidine.

-

Procedure: A solution of 2α-bromo-5α-cholestan-3-one in collidine is heated at reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, diluted with a suitable organic solvent (e.g., diethyl ether), and washed sequentially with dilute acid (e.g., 1M HCl) to remove collidine, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield cholest-1-en-3-one.

Protocol 3: Favorskii Rearrangement of 2α-Bromo-5α-cholestan-3-one

-

Materials: 2α-bromo-5α-cholestan-3-one, Sodium methoxide, Methanol.

-

Procedure: To a solution of sodium methoxide in methanol, a solution of 2α-bromo-5α-cholestan-3-one in methanol is added at room temperature. The reaction mixture is stirred for a specified period, monitoring by TLC. Once the starting material is consumed, the reaction is quenched by the addition of water and acidified with a dilute acid (e.g., 1M HCl). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, A-nor-5α-cholestane-2α-carboxylic acid methyl ester, is purified by column chromatography.

Protocol 4: Nucleophilic Substitution of 2α-Bromo-5α-cholestan-3-one with Azide

-

Materials: 2α-bromo-5α-cholestan-3-one, Sodium azide, Dimethylformamide (DMF).

-

Procedure: A mixture of 2α-bromo-5α-cholestan-3-one and sodium azide in DMF is stirred at room temperature for 8 hours.[1] The reaction mixture is then poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2α-azido-5α-cholestan-3-one is purified by chromatography to yield the final product.[1]

Visualization of Synthetic Pathways

The strategic importance of α-bromoketones is best illustrated through their role in the total synthesis of complex, biologically active steroids. The following diagrams, rendered in DOT language, outline key synthetic transformations and workflows.

Caption: Core reactivity of steroidal α-bromoketones.

The following diagram illustrates a plausible synthetic workflow for the preparation of the potent anti-inflammatory drug, Dexamethasone, highlighting the crucial role of bromination at the alpha position to a ketone.

Caption: Synthetic workflow for Dexamethasone.

Conclusion

Steroidal α-bromoketones are undeniably powerful and versatile intermediates in the field of medicinal and synthetic organic chemistry. Their predictable yet diverse reactivity allows for the strategic and efficient synthesis of a wide array of modified steroids. A thorough understanding of their preparation, characterization, and subsequent chemical transformations is essential for any researcher aiming to develop novel steroid-based therapeutics. The protocols and data presented in this guide serve as a valuable resource for harnessing the full synthetic potential of these important chemical entities.

References

An In-depth Technical Guide on the Physical Characteristics of 2,4-Dibromocholestan-3-one Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 2,4-Dibromocholestan-3-one, a halogenated derivative of cholestanone. Due to the limited availability of specific experimental data for the 2,4-isomer in readily accessible literature, this guide also includes comparative data for related dibromocholestanone isomers to provide a contextual understanding. The methodologies presented are based on standard practices for the synthesis and characterization of steroid compounds.

Quantitative Data Summary

The available quantitative data for 2α,4α-dibromo-5α-cholestan-3-one is sparse. The following table summarizes the known information for this isomer and provides data for the more extensively studied 5,6-dibromocholestan-3β-ol for comparison.

| Property | 2α,4α-dibromo-5α-cholestan-3-one | 5,6-Dibromocholestan-3β-ol (for comparison) |

| CAS Number | 2239-57-8 | 25182-80-3[1] |

| Molecular Formula | C₂₇H₄₄Br₂O | C₂₇H₄₆Br₂O[1] |

| Molecular Weight | 544.45 g/mol | 546.47 g/mol [1] |

| Appearance | Data not available | White crystalline solid |

| Melting Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Crystallographic Data | Data not available | Data not available |

| Spectroscopic Data | Data not available (predicted LogP: 8.42360) | Data not available (predicted XLogP3-AA: 9.9)[1] |

Note: The lack of specific experimental data for this compound highlights a gap in the current scientific literature and presents an opportunity for further research.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the characterization of this compound crystals, based on general procedures for similar compounds.

Synthesis of this compound

The synthesis of this compound would typically proceed via the bromination of cholestan-3-one.

Materials:

-

Cholestan-3-one

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Dissolve cholestan-3-one in glacial acetic acid in a round-bottom flask.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of cholestan-3-one at room temperature. The reaction should be monitored by thin-layer chromatography (TLC) to follow the disappearance of the starting material.

-

Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

-

Pour the reaction mixture into a separatory funnel containing water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield crystalline this compound.

Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be grown using various techniques.

Method: Slow Evaporation

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like dichloromethane/methanol).

-

Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.

-

Monitor the container over several days to weeks for the formation of well-defined single crystals.

Characterization Techniques

2.3.1. Melting Point Determination: The melting point of the crystals would be determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated slowly, and the temperature range over which the solid melts is recorded.

2.3.2. X-ray Crystallography: A single crystal of suitable size and quality would be mounted on a goniometer. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected data would be used to solve and refine the crystal structure, yielding information on unit cell dimensions, space group, and atomic coordinates.

2.3.3. Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample would be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum would reveal characteristic vibrational frequencies for functional groups, such as the carbonyl (C=O) stretch of the ketone and the carbon-bromine (C-Br) stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃). The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, would provide detailed information about the molecular structure and the stereochemistry of the bromine atoms.

-

Mass Spectrometry (MS): A mass spectrum would be obtained using a mass spectrometer, likely with an electron ionization (EI) or electrospray ionization (ESI) source. The spectrum would show the molecular ion peak(s) corresponding to the mass of the molecule, as well as characteristic fragmentation patterns, including the isotopic pattern for two bromine atoms.

Visualizations

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound crystals.

Caption: Experimental workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: The Use of 2,4-Dibromocholestan-3-one in Steroid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromocholestan-3-one is a key intermediate in the synthesis of unsaturated steroids, particularly in the preparation of cholesta-1,4-dien-3-one, a precursor for various bioactive steroid analogues. This document provides detailed application notes and experimental protocols for the synthesis of this compound from 5α-cholestan-3-one and its subsequent dehydrobromination to yield cholesta-1,4-dien-3-one. The procedures outlined are based on established principles of steroid chemistry and provide a framework for the laboratory-scale synthesis of these compounds.

Introduction

The introduction of unsaturation into the A-ring of the steroid nucleus is a fundamental transformation in steroid synthesis, often leading to compounds with enhanced biological activity. One common strategy to achieve this is through the bromination of a saturated 3-keto steroid, followed by dehydrobromination. The intermediate, this compound, serves as a crucial precursor in this two-step process to introduce double bonds at the C1-C2 and C4-C5 positions, resulting in the formation of a conjugated dienone system. This application note details the synthetic route from 5α-cholestan-3-one to cholesta-1,4-dien-3-one via the isolation of the dibrominated intermediate.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol describes the dibromination of 5α-cholestan-3-one at the C2 and C4 positions. The reaction proceeds via the formation of the enol, followed by electrophilic attack by bromine. The initial bromination occurs preferentially at the C2 position to yield 2α-bromo-5α-cholestan-3-one, which is then further brominated at the C4 position.

Materials:

-

5α-Cholestan-3-one

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Diethyl Ether

-

Sodium Bicarbonate Solution (5% w/v)

-

Sodium Thiosulfate Solution (10% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5α-cholestan-3-one (1 equivalent) in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise from a dropping funnel with continuous stirring. The addition of a catalytic amount of HBr can facilitate the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the formation of a new, less polar spot indicates the formation of the dibrominated product.

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether.

-

Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acid), 10% sodium thiosulfate solution (to remove unreacted bromine), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as methanol or ethanol, to yield the purified product.

Part 2: Dehydrobromination of this compound to Cholesta-1,4-dien-3-one

This protocol outlines the elimination of two molecules of hydrogen bromide from this compound to form the conjugated cholesta-1,4-dien-3-one. This reaction is typically carried out using a non-nucleophilic base.

Materials:

-

This compound

-

2,4,6-Collidine or Pyridine

-

Dimethylformamide (DMF)

-

Diethyl Ether

-

Hydrochloric Acid (1 M)

-

Sodium Bicarbonate Solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (Silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Base: Add an excess of a base like 2,4,6-collidine or pyridine (typically 3-5 equivalents).

-

Heating: Heat the reaction mixture under reflux and monitor the reaction progress by TLC. The formation of a more polar, UV-active spot corresponding to the conjugated dienone should be observed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the product with diethyl ether.

-

Washing: Wash the organic layer with 1 M hydrochloric acid (to remove the organic base), followed by 5% sodium bicarbonate solution, and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure cholesta-1,4-dien-3-one.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reactant | Reagents | Solvent | Temperature | Reaction Time | Product | Yield (%) |

| 1 | 5α-Cholestan-3-one | Br₂, HBr (cat.) | Acetic Acid | 0 °C to RT | 2-4 h | This compound | 75-85 |

| 2 | This compound | 2,4,6-Collidine | DMF | Reflux | 4-8 h | Cholesta-1,4-dien-3-one | 60-70 |

Table 2: Spectroscopic Data for Cholesta-1,4-dien-3-one

| Spectroscopic Technique | Characteristic Data |

| UV-Vis (in Ethanol) | λmax ≈ 245 nm (π → π* transition of the conjugated enone) |

| IR (KBr, cm⁻¹) | ~1660 (C=O stretch, conjugated ketone), ~1620, ~1600 (C=C stretch) |

| ¹H NMR (CDCl₃, δ ppm) | ~7.0 (d, H-1), ~6.2 (dd, H-2), ~6.1 (s, H-4) |

| ¹³C NMR (CDCl₃, δ ppm) | ~186 (C-3), ~168 (C-5), ~155 (C-1), ~127 (C-2), ~124 (C-4) |

| Mass Spec (ESI-MS) | m/z [M+H]⁺ ≈ 383.3 |

Mandatory Visualization

Caption: Synthetic workflow for the preparation of Cholesta-1,4-dien-3-one.

Logical Relationships in Synthesis

Caption: Key chemical transformations in the synthesis.

Application Notes and Protocols: 2,4-Dibromocholestan-3-one as an Intermediate for Hormone Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 2,4-Dibromocholestan-3-one as a key intermediate in the synthesis of hormonal steroids. This document includes detailed experimental protocols, quantitative data, and visual diagrams of the chemical pathways and experimental workflows.

Introduction

In the landscape of steroid hormone synthesis, the introduction of specific functionalities and unsaturation is paramount for achieving the desired biological activity. This compound is a crucial, albeit often transient, intermediate that serves as a precursor for the creation of unsaturated ketones, particularly dienones. These dienone structures are foundational in the synthesis of a variety of hormones and their analogs. The strategic placement of bromine atoms at the C-2 and C-4 positions of the cholestan-3-one backbone allows for subsequent dehydrobromination reactions, leading to the formation of a conjugated double bond system. This application note will detail the synthesis of this compound and its conversion to key hormonal precursors.

Chemical Pathway

The overall transformation involves a two-step process starting from cholestan-3-one. The first step is the dibromination at the α-carbons to the ketone, followed by a dehydrobromination to introduce unsaturation.

Caption: Reaction pathway from Cholestan-3-one to Hormone Precursors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the dibromination of 5α-cholestan-3-one. The reaction proceeds via the formation of an enol, which then reacts with bromine. The use of an acid catalyst facilitates the enolization.

Materials:

-

5α-cholestan-3-one

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium Acetate

-

Diethyl Ether

-

Water

Procedure:

-

Dissolve 5α-cholestan-3-one in glacial acetic acid in a flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add a solution of bromine in acetic acid to the stirred solution of the steroid. The addition should be done at room temperature.

-

Continue stirring for a few hours after the addition is complete, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into a large volume of ice-cold water to precipitate the product.

-

Collect the crude this compound by filtration and wash it with water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified product.

Protocol 2: Synthesis of Cholesta-1,4-dien-3-one from this compound

This protocol details the dehydrobromination of this compound to yield the corresponding dienone, a key precursor for various hormones.

Materials:

-

This compound

-

Pyridine or other suitable base (e.g., collidine, lithium carbonate)

-

Dimethylformamide (DMF) or other high-boiling point solvent

-

Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve the this compound in a suitable solvent like DMF and add a base such as pyridine.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-